molecular formula C9H14ClNO2 B2559641 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride CAS No. 1184270-78-7

3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride

Cat. No. B2559641
CAS RN: 1184270-78-7
M. Wt: 203.67
InChI Key: KAXNLVBKTOSAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H13NO2 . It is chemically related to adrenaline and ephedrine .


Molecular Structure Analysis

The molecular structure of “3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride” can be represented by the InChI string: InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 . The molecular weight of the compound is 167.21 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is CNCC(C1=CC(=CC=C1)O)O .

Scientific Research Applications

Hydrogen-Bonding Stabilization in Acidic Solution

  • Study: The crystal structure of a compound similar to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride shows hydrogen-bonding stabilization in acidic solutions. This feature is crucial for the synthesis of dopaminergic prodrugs like Z2055 (Ianelli et al., 1995).

Synthesis of Heterocycles

  • Study: Research demonstrates the synthesis of heterocyclic compounds from beta-amino alpha, beta-unsaturated ketones. This synthesis pathway may involve derivatives of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride (Braibante et al., 2002).

Schiff Base Ligands in Dinuclear Nickel(II) Complexes

  • Study: The use of a ligand derived from 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride in synthesizing dinuclear nickel(II) complexes has been explored. These complexes exhibit unique structural and fluorescent properties (Naiya et al., 2010).

Synthesis of Indole Derivatives

  • Study: Research into the synthesis of indole derivatives, including 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindoles, potentially involves compounds related to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride (Dan, 2006).

Synthesis of Transition Metal Complexes

  • Study: A novel Schiff base ligand, structurally related to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride, has been synthesized and used to create transition metal complexes. These complexes were evaluated for their antibacterial and antifungal activities (Pawar et al., 2016).

Absolute Configuration Determination

  • Study: Research has been conducted on determining the absolute configuration of a compound structurally similar to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride, providing insights into stereochemistry (Zhang et al., 2006).

Pharmacological Evaluation of Schiff Bases

  • Study: Schiff bases, including those derived from compounds similar to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride, have been synthesized and evaluated for their cytotoxic, antitumor, and antibacterial activities (Shabbir et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .

Mode of Action

3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride acts as an agonist at the alpha-1 adrenergic receptors . By binding to these receptors, it stimulates a response that leads to vasoconstriction, or the narrowing of blood vessels . This results in an increase in blood pressure .

Biochemical Pathways

The action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride affects several biochemical pathways. Primarily, it influences the adrenergic signaling pathway . By stimulating the alpha-1 adrenergic receptors, it triggers a cascade of events that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction and an increase in blood pressure .

Result of Action

The primary result of the action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride is an increase in blood pressure . This is due to its vasoconstrictive effects, which result from its stimulation of the alpha-1 adrenergic receptors .

Action Environment

The action, efficacy, and stability of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as certain medications, can affect how this compound interacts with its targets . Additionally, physiological conditions, such as the pH level of the body, can also impact the compound’s stability and efficacy .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

There is a study on the complexation of lanthanide ions with “3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride” which could indicate potential future directions for research .

properties

IUPAC Name

3-[2-hydroxy-1-(methylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-9(6-11)7-3-2-4-8(12)5-7;/h2-5,9-12H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNLVBKTOSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride

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